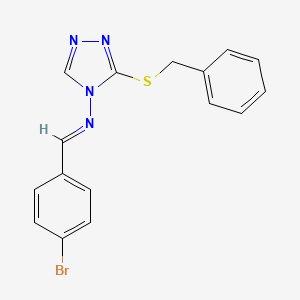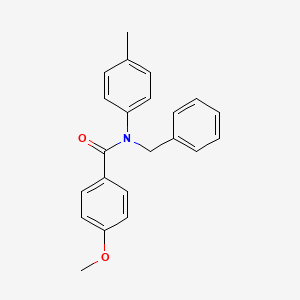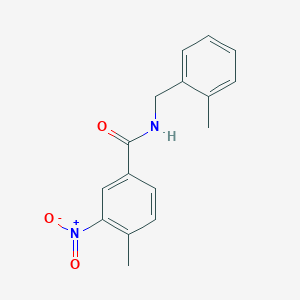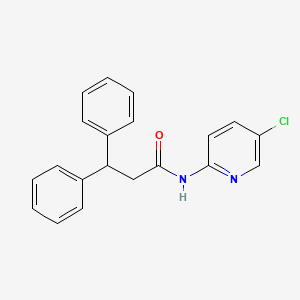
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide, commonly known as CCD, is a chemical compound that has been widely used in scientific research due to its unique properties. CCD is a thioamide derivative of N,N-dimethylaniline, which was first synthesized in 1955 by a group of researchers led by J. W. Cook. Since then, CCD has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of CCD is based on its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are important for the regulation of acid-base balance and are involved in various physiological processes, including respiration, renal function, and bone resorption. CCD inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme, which prevents the conversion of carbon dioxide to bicarbonate ion. This inhibition leads to a decrease in the production of bicarbonate ion and an increase in the concentration of carbon dioxide, which can have various physiological effects.
Biochemical and Physiological Effects:
CCD has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of carbonic anhydrase enzymes, its potential as a fluorescent probe for biological imaging, and its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. CCD has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
CCD has several advantages for lab experiments, including its ability to inhibit the activity of carbonic anhydrase enzymes, its potential as a fluorescent probe for biological imaging, and its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. However, there are also some limitations to the use of CCD in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of CCD, including its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases, its potential as a drug target for the development of new drugs, and its potential as a fluorescent probe for biological imaging. Other future directions for the study of CCD include the development of new synthesis methods and the study of its potential toxicity and safety. Overall, CCD is a promising compound that has the potential to contribute to various fields of scientific research.
Méthodes De Synthèse
CCD can be synthesized through several methods, including the reaction of N,N-dimethylaniline with carbon disulfide and cyclohexylamine, the reaction of N,N-dimethylaniline with thiophosgene and cyclohexylamine, and the reaction of 4-(dimethylamino)benzenethiol with cyclohexyl isocyanate. The most commonly used method is the reaction of N,N-dimethylaniline with carbon disulfide and cyclohexylamine, which yields CCD as a white crystalline solid with a melting point of 114-116°C.
Applications De Recherche Scientifique
CCD has been widely used in scientific research due to its unique properties, such as its ability to inhibit the activity of carbonic anhydrase enzymes and its potential as a fluorescent probe for biological imaging. CCD has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CCD has been studied for its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. In biochemistry, CCD has been used as a tool to study the structure and function of carbonic anhydrase enzymes. In pharmacology, CCD has been studied for its potential as a drug target for the development of new drugs.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-17(2)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHWNLONXJIXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)

![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)

![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
